molecular formula C17H21BrN2O2 B6999307 N-(2-bromo-4-methoxyphenyl)spiro[8-azabicyclo[3.2.1]octane-3,1'-cyclopropane]-8-carboxamide

N-(2-bromo-4-methoxyphenyl)spiro[8-azabicyclo[3.2.1]octane-3,1'-cyclopropane]-8-carboxamide

Cat. No.: B6999307
M. Wt: 365.3 g/mol
InChI Key: GHLWSVDVJVZUJU-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methoxyphenyl)spiro[8-azabicyclo[3.2.1]octane-3,1’-cyclopropane]-8-carboxamide is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(2-bromo-4-methoxyphenyl)spiro[8-azabicyclo[3.2.1]octane-3,1'-cyclopropane]-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN2O2/c1-22-13-4-5-15(14(18)8-13)19-16(21)20-11-2-3-12(20)10-17(9-11)6-7-17/h4-5,8,11-12H,2-3,6-7,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLWSVDVJVZUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)N2C3CCC2CC4(C3)CC4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methoxyphenyl)spiro[8-azabicyclo[3.2.1]octane-3,1’-cyclopropane]-8-carboxamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable bicyclic precursor. This step often requires the use of strong bases or acids to facilitate the cyclization process.

    Introduction of the Phenyl Group: The phenyl group with the bromo and methoxy substituents is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate palladium catalysts.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methoxyphenyl)spiro[8-azabicyclo[3.2.1]octane-3,1’-cyclopropane]-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group under strong oxidizing conditions.

    Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), palladium catalysts (Pd/C)

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives

    Reduction: Formation of dehalogenated products

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

N-(2-bromo-4-methoxyphenyl)spiro[8-azabicyclo[3.2.1]octane-3,1’-cyclopropane]-8-carboxamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and possible interactions with biological targets.

    Biological Studies: It is used in various biological assays to understand its effects on cellular processes and pathways.

    Chemical Biology: The compound serves as a tool to study the mechanisms of action of spirocyclic compounds in biological systems.

    Industrial Applications: Potential use in the development of new materials or as a precursor for more complex chemical entities.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methoxyphenyl)spiro[8-azabicyclo[3.2.1]octane-3,1’-cyclopropane]-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-methoxyphenyl)spiro[8-azabicyclo[3.2.1]octane-3,1’-cyclopropane]-8-carboxamide
  • N-(2-fluoro-4-methoxyphenyl)spiro[8-azabicyclo[3.2.1]octane-3,1’-cyclopropane]-8-carboxamide

Uniqueness

N-(2-bromo-4-methoxyphenyl)spiro[8-azabicyclo[3.2.1]octane-3,1’-cyclopropane]-8-carboxamide is unique due to the presence of the bromo substituent, which can influence its reactivity and biological activity. The spirocyclic structure also provides a distinct three-dimensional shape that can result in specific interactions with biological targets, differentiating it from other similar compounds.

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